1,4-Dihydropyrazine-2,3-dithione

Catalog No.
S3345845
CAS No.
80458-31-7
M.F
C4H4N2S2
M. Wt
144.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dihydropyrazine-2,3-dithione

CAS Number

80458-31-7

Product Name

1,4-Dihydropyrazine-2,3-dithione

IUPAC Name

1,4-dihydropyrazine-2,3-dithione

Molecular Formula

C4H4N2S2

Molecular Weight

144.2 g/mol

InChI

InChI=1S/C4H4N2S2/c7-3-4(8)6-2-1-5-3/h1-2H,(H,5,7)(H,6,8)

InChI Key

XUNLTYLWCMUZFO-UHFFFAOYSA-N

SMILES

C1=CNC(=S)C(=S)N1

Canonical SMILES

C1=CNC(=S)C(=S)N1

1,4-Dihydropyrazine-2,3-dithione is a heterocyclic compound characterized by a pyrazine ring with two sulfur atoms in the 2 and 3 positions. Its chemical formula is C4H4N2S2C_4H_4N_2S_2, and it features two thioketone functionalities, which contribute to its unique chemical properties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

, primarily due to the presence of the sulfur atoms. Notable reactions include:

  • Diels-Alder Reactions: The compound can act as a diene or dienophile in cycloaddition reactions, facilitating the formation of complex cyclic structures .
  • Reduction Reactions: It can be reduced to yield derivatives such as 1,4-dihydropyrazine-2,3-dione, showcasing its reactivity towards reducing agents .
  • Cycloaddition Reactions: The compound exhibits high reactivity in [3 + 2] cycloadditions due to the electrophilic nature of the sulfur atoms .

The biological activity of 1,4-dihydropyrazine-2,3-dithione has been explored in various studies. It has shown:

  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against a range of pathogens.
  • Potential Anticancer Activity: Preliminary studies suggest that certain modifications of this compound may possess anticancer properties, although more research is needed to elucidate these effects fully.

Several synthesis methods for 1,4-dihydropyrazine-2,3-dithione have been reported:

  • Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to form the pyrazine ring structure .
  • Reduction of Pyrazines: The compound can be synthesized by reducing pyrazines using various reducing agents, which introduces the dithione functionalities .
  • Ring Expansion Techniques: Utilizing ring expansion methods from simpler precursors has also been documented as an effective synthetic route .

1,4-Dihydropyrazine-2,3-dithione finds applications in several areas:

  • Pharmaceuticals: Its derivatives are being investigated for potential use as therapeutic agents due to their biological activities.
  • Materials Science: The compound's unique properties make it suitable for developing novel materials with specific functionalities.

Interaction studies involving 1,4-dihydropyrazine-2,3-dithione focus on its reactivity with various nucleophiles and electrophiles. These studies help in understanding how modifications to the compound can enhance or alter its biological and chemical properties. For instance:

  • Nucleophilic Substitution Reactions: The sulfur atoms can participate in nucleophilic substitution reactions, leading to new derivatives with varied properties.
  • Complex Formation: Investigations into how this compound interacts with metal ions have revealed potential applications in coordination chemistry.

Several compounds share structural similarities with 1,4-dihydropyrazine-2,3-dithione. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,4-Dihydropyrazine-2,3-dioneContains a pyrazine ring and carbonylsLacks sulfur functionalities
1,3-DithianeContains a six-membered ring with sulfurMore common in synthetic applications
PyrazineSimple aromatic ring structureLacks thioketone groups
1,3-DithiolaneSimilar sulfur-containing structureDifferent ring size and reactivity

Uniqueness of 1,4-Dihydropyrazine-2,3-dithione

The uniqueness of 1,4-dihydropyrazine-2,3-dithione lies in its combination of a pyrazine framework with specific dithione functionalities. This combination allows for distinct chemical reactivity and potential biological activities that are not found in similar compounds. Its dual thioketone groups enhance its reactivity and provide opportunities for diverse synthetic transformations.

XLogP3

0.2

Dates

Modify: 2024-04-14

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